Kyanite

概要

説明

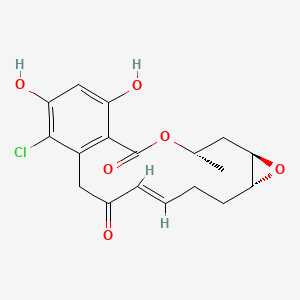

Kyanite is a typically blue aluminosilicate mineral, found in aluminium-rich metamorphic pegmatites and sedimentary rock . It is the high-pressure polymorph of andalusite and sillimanite . Kyanite is strongly anisotropic, in that its hardness varies depending on its crystallographic direction . Its name comes from the same origin as that of the color cyan, being derived from the Ancient Greek word κύανος .

Synthesis Analysis

Kyanite particles are effective in enhancing the strength, Vickers hardness, and elastic modulus of mullite matrix composites . At low temperatures, kyanite acts as fillers reducing the porosity and playing the role of nucleation sites for the crystallization of metakaolin to mullite . At high temperatures (>1350 °C), kyanite decomposes to mullite, avoiding the grain growth of the existing crystals and delaying the densification .Molecular Structure Analysis

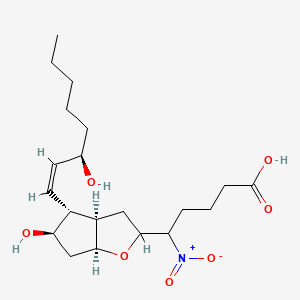

Kyanite is an aluminum silicate mineral, with the chemical formula Al2SiO5 . The unit-cell dimensions and crystal structure of kyanite at various pressures up to 4.56 GPa were refined from single-crystal X-ray diffraction data . Kyanite exhibits more isotropic compressibility than andalusite or sillimanite .Chemical Reactions Analysis

Kyanite forms in a range of rock types through different mineral reactions, including those that involve partial melting . At low temperature, kyanite acts as fillers reducing the porosity and playing the role of nucleation sites for the crystallization of metakaolin to mullite . At high temperature (>1350 °C), kyanite decomposes to mullite avoiding the grain growth of the existing crystals and delaying the densification .Physical And Chemical Properties Analysis

Kyanite is a silicate mineral with a hardness of 4.5 to 5 along the length of the crystals and 6.5 to 7 across the width of the crystals . It has a specific gravity of 3.5 to 3.7 . Kyanite is typically blue, but can also be white, gray, green, or colorless .科学的研究の応用

Ceramic and Refractory Industries

Kyanite, primarily composed of aluminum silicate (Al2SiO5), is extensively utilized in ceramic and refractory materials. Its high alumina content makes it suitable for creating refractory ceramics that exhibit exceptional thermal shock resistance and creep resistance. These properties are critical in industries like metallurgy, ceramics, refractories, glass, machinery, electric power, and chemicals. Kyanite's expansion at high temperatures helps counteract shrinkage caused by matrix or sintering, improving the performance and service life of ceramic products (Zhang We, 2014).

Environmental Applications

Kyanite has been employed as an efficient adsorbent for heavy metal removal, particularly from electroplating wastewater. Its structure facilitates ion exchange processes, effectively removing metals like Ni(II), Zn(II), Cr(VI), and Cu(II). This property is highly valuable for environmental protection, especially in treating organic and heavy metal pollution (M. Ajmal et al., 2001).

Foundry and Precision Casting

Kyanite's refractory nature is leveraged in foundry and precision casting applications. It's used in the preparation of Investment shells for precision steel casting, as well as in the production of facing materials for iron founding and stone casting. Its ability to withstand high temperatures makes it an ideal component in these industries (A. Zavertkin & V. Shchiptsov, 2018).

Mineral Processing and Ore Beneficiation

In the field of mineral processing, kyanite is purified through flotation-magnetic separation techniques, enhancing its refractoriness for industrial applications. This process is crucial in ensuring the quality and efficiency of kyanite in various industrial uses, including the manufacturing of high-grade refractories (Tian Li-nan, 2012).

Composite Material Applications

Kyanite is also used as a reinforcement material in composite materials, notably in Al7075/kyanite composites. This application significantly enhances the wear resistance and hardness characteristics of the base material, making it suitable for various industrial applications requiring high durability and strength (Syed Saleem Pasha et al., 2020).

作用機序

Safety and Hazards

将来の方向性

Kyanite has a wide array of benefits and applications. Its high vibration and rapid transfers of energy create pathways where none existed before . It is an extraordinary crystal of connection, opening the mind centers, enhancing telepathic and psychic abilities, bridging gaps in all communication efforts, and providing a link for transmitting or receiving healing energy . It is also used in the manufacture of refractory products such as the bricks, mortars, and kiln furniture used in high-temperature furnaces . Future research and applications may continue to explore and utilize these unique properties of kyanite.

特性

InChI |

InChI=1S/2Al.H4O4Si.H2O/c;;1-5(2,3)4;/h;;1-4H;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJRKJPEYSAMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](O)(O)O.[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H6O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue mineral; [Merck Index] Gray odorless solid; Insoluble in water; [Kyanite Mining Corporation MSDS] | |

| Record name | Kyanite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Kyanite | |

CAS RN |

1302-76-7 | |

| Record name | Kyanite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234706.png)

![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1234710.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)